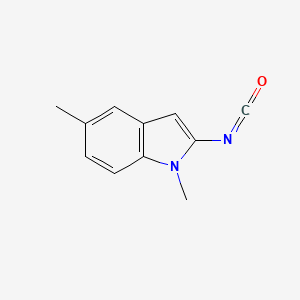

2-isocyanato-1,5-dimethyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-isocyanato-1,5-dimethylindole |

InChI |

InChI=1S/C11H10N2O/c1-8-3-4-10-9(5-8)6-11(12-7-14)13(10)2/h3-6H,1-2H3 |

InChI Key |

SYRSKDUZPULCGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)N=C=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isocyanato 1,5 Dimethyl 1h Indole

Precursor Synthesis Strategies for the Indole (B1671886) Core

The foundational step in the synthesis is the construction of the 1,5-dimethyl-1H-indole scaffold. Various classical and modern synthetic methods are applicable for this purpose.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and reliable methods for constructing the indole nucleus. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.comopenmedicinalchemistryjournal.com

For the synthesis of a 1,5-dimethyl-1H-indole precursor, the logical starting materials would be (4-methylphenyl)hydrazine and acetone. The reaction proceeds by heating these reactants in the presence of a Brønsted or Lewis acid catalyst, such as hydrochloric acid, zinc chloride, or polyphosphoric acid. wikipedia.org

The mechanism of the Fischer indole synthesis has been the subject of extensive investigation and is understood to proceed through several key steps. wikipedia.orgalfa-chemistry.com

Hydrazone Formation : The initial step is the condensation reaction between the arylhydrazine and the carbonyl compound to form the corresponding arylhydrazone.

Tautomerization : The hydrazone undergoes an acid-catalyzed tautomerization to its enamine (or 'ene-hydrazine') form. wikipedia.orgjk-sci.com

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement : This is the crucial bond-forming step. The protonated enamine undergoes an irreversible electrocyclic rearrangement, specifically a organic-chemistry.orgorganic-chemistry.org-sigmatropic shift, which breaks the weak N-N bond and forms a new C-C bond. byjus.comscispace.com

Aromatization and Cyclization : The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered aminoindoline ring. byjus.com

Ammonia Elimination : Under the acidic conditions, the terminal amino group is protonated and eliminated as ammonia, leading to the formation of the stable, aromatic indole ring system. wikipedia.orgalfa-chemistry.com

Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Table 1: Comparison of Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Conditions | Notes |

| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA | Heating in solvent (e.g., ethanol, acetic acid) | PPA (Polyphosphoric acid) can serve as both catalyst and solvent. wikipedia.org |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Heating, often in higher boiling point solvents or neat | Effective for a wide range of substrates. wikipedia.org |

| Solid Supports | Acidic clays, Cation-exchange resins | Heterogeneous catalysis, often allowing for easier workup | Can offer improved yields and milder conditions. openmedicinalchemistryjournal.com |

| Low Melting Mixtures | Tartaric acid–dimethylurea | Mild conditions (e.g., 80-100 °C) | Acts as both solvent and catalyst; suitable for sensitive functional groups. acs.org |

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling and cyclization reactions for indole synthesis. These methods often provide access to complex indole structures with high efficiency and functional group tolerance. rsc.orgresearchgate.net

Several palladium-catalyzed strategies can be envisioned for the synthesis of 1,5-dimethyl-1H-indole precursors:

Larock Indole Synthesis : This method involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. For the target precursor, this would involve reacting N-methyl-4-methyl-2-iodoaniline with an appropriate alkyne.

Heck-type Cyclization : Intramolecular Heck reactions of N-allyl or N-vinyl anilines can be used to form the indole ring. organic-chemistry.org

Reductive Cyclization : Palladium-catalyzed reductive cyclization of substituted o-nitrostyrenes or β-nitrostyrenes can also yield indoles. mdpi.com

C-H Activation : Direct C-H activation and annulation strategies represent an atom-economical approach to building the indole core from simpler arene precursors. researchgate.net

Table 2: Overview of Selected Palladium-Catalyzed Indole Syntheses

| Method | Key Reactants | Catalyst System (Example) | Description |

| Larock Annulation | o-Haloaniline, Disubstituted Alkyne | Pd(OAc)₂, PPh₃, Na₂CO₃ | A versatile intermolecular reaction forming 2,3-disubstituted indoles. |

| Buchwald Modification | Aryl Bromide, Hydrazone | Pd catalyst, Ligand (e.g., BINAP) | A cross-coupling approach that forms the hydrazone intermediate of the Fischer synthesis. wikipedia.org |

| Intramolecular Cyclization | o-Alkynylaniline | [Pd(OAc)₂], Ag₂O | Electrophilic cyclization leading to substituted indoles. rsc.org |

| Catellani Reaction | Aryl Iodide, Norbornene, Amine | Pd(OAc)₂, Norbornene | A cascade reaction involving ortho-amination and ipso-Heck cyclization. nih.gov |

Besides the Fischer synthesis, several other named reactions provide viable, albeit sometimes less direct, routes to the indole core. nih.gov

Bischler–Möhlau Synthesis : This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline. wikipedia.orgchemeurope.com While historically significant, it often requires harsh conditions and can lead to issues with regioselectivity. wikipedia.org Recent modifications using microwave irradiation have been developed to provide milder and more efficient conditions. organic-chemistry.org

Madelung Synthesis : This reaction is the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxide. wikipedia.orgquimicaorganica.org For the synthesis of a 1,5-dimethyl-1H-indole precursor, a potential starting material would be N-formyl-2,4-dimethylaniline. The vigorous conditions limit its use to precursors lacking sensitive functional groups. bhu.ac.in Modern variations using organolithium bases can proceed under milder conditions. bhu.ac.in

Reissert Synthesis : This is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base to form an o-nitrophenylpyruvate. wikipedia.orgresearchgate.net This intermediate then undergoes reductive cyclization using reagents like zinc in acetic acid to form the indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to yield the indole. wikipedia.orgresearchgate.net

Fischer Indole Synthesis Approaches to 1,5-Dimethyl-1H-indole Derivatives

Introduction of the Isocyanato Moiety at the C2 Position

Once the 1,5-dimethyl-1H-indole core is synthesized, the next critical phase is the introduction of the isocyanato (–N=C=O) group at the C2 position. This is typically achieved by converting a C2-amino group into the isocyanate. Therefore, a necessary intermediate for this step is 2-amino-1,5-dimethyl-1H-indole.

The conversion of a primary amine to an isocyanate is most commonly accomplished through reaction with phosgene (COCl₂) or a safer phosgene equivalent. researchgate.netnih.gov

Phosgenation : The reaction of a primary amine with phosgene is a well-established industrial process. nih.govgoogle.com The reaction proceeds by nucleophilic attack of the amine onto the carbonyl carbon of phosgene, followed by the elimination of two molecules of hydrogen chloride to yield the isocyanate. This method is highly efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene gas. nih.gov

Triphosgenation : A significantly safer and more common laboratory-scale alternative to phosgene is triphosgene, bis(trichloromethyl) carbonate. orgsyn.org Triphosgene is a stable, crystalline solid that decomposes in the presence of a base or upon heating to generate three equivalents of phosgene in situ. The reaction of an amine with triphosgene is typically carried out in an inert solvent like methylene chloride or toluene, often in a biphasic system with an aqueous base (e.g., sodium bicarbonate) to neutralize the HCl byproduct. orgsyn.org This method avoids the handling of gaseous phosgene while achieving the same chemical transformation.

Table 3: Comparison of Phosgenation Reagents for Isocyanate Synthesis

| Reagent | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |

| Phosgene | COCl₂ | Toxic Gas | High reactivity, inexpensive for industrial scale. nih.gov | Extremely toxic and corrosive, requires specialized handling. researchgate.net |

| Triphosgene | C₃Cl₆O₃ | Crystalline Solid | Safer to handle and store, convenient for lab scale. orgsyn.org | More expensive than phosgene, generates three equivalents of phosgene in situ. |

| Diphosgene | C₂Cl₄O₂ | Volatile Liquid | Easier to handle than gaseous phosgene. | Highly toxic, disproportionates into phosgene. |

Phosgenation and Triphosgenation Methodologies

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimization of the synthesis is critical to maximize yield and purity. For methods like the Curtius rearrangement, which proceeds via an acyl azide (B81097), reaction conditions are tuned to facilitate the efficient formation of the acyl azide and its subsequent rearrangement to the isocyanate.

Key optimization parameters include:

Temperature Control: The thermal decomposition of the acyl azide to the isocyanate is a key step. While heat is required, excessive temperatures can lead to side reactions. Research has shown that using a Lewis acid catalyst, such as boron trifluoride (BF₃), can reduce the required decomposition temperature by approximately 100°C, leading to a cleaner reaction and higher yield of the isocyanate. wikipedia.org

Azide Source: The choice of reagent for converting the precursor (e.g., a carboxylic acid or acyl chloride) to the acyl azide is crucial. Diphenylphosphoryl azide (DPPA) is a common choice that allows for a one-pot conversion of a carboxylic acid to a carbamate (B1207046) if an alcohol is present. Trimethylsilyl azide (TMSN₃) is another effective reagent, often used with acyl chlorides. nih.gov

Solvent: The choice of solvent is critical, especially to prevent unwanted side reactions. Anhydrous, inert solvents are necessary to prevent the highly reactive isocyanate intermediate from reacting with water or other nucleophilic solvents, which would lead to the formation of urea (B33335) byproducts. ucd.ie Toluene and tetrahydrofuran (B95107) (THF) are commonly employed.

For the Hofmann rearrangement, which starts from a primary amide, optimization focuses on the choice of oxidizing agent and base.

| Parameter | Curtius Rearrangement | Hofmann Rearrangement | Rationale |

| Precursor | Carboxylic Acid / Acyl Chloride | Primary Amide | Starting material for the respective rearrangement. |

| Key Reagent | Diphenylphosphoryl azide (DPPA) or Sodium Azide (NaN₃) | Bromine (Br₂) or N-Bromosuccinimide (NBS) | To form the key acyl azide or N-bromoamide intermediate. |

| Catalyst/Promoter | Lewis acids (e.g., BF₃) | Strong base (e.g., NaOH, KOH) | To lower decomposition temperature or facilitate deprotonation. |

| Solvent | Anhydrous Toluene, THF | Aqueous solutions or co-solvents like 1,4-dioxane | To maintain inert conditions for the isocyanate or to facilitate the reaction with aqueous base. |

| Temperature | 40 - 120°C (lower with catalyst) | 0°C to reflux | To control the rate of rearrangement and minimize degradation. |

Byproduct Formation and Control

In both the Curtius and Hofmann rearrangements, the primary reactive intermediate is the isocyanate. Its high electrophilicity makes it susceptible to reaction with various nucleophiles, which can lead to significant byproduct formation if not properly controlled.

Urea Formation: The most common byproduct is a symmetrically substituted urea, which arises from the reaction of the isocyanate with water to form an unstable carbamic acid. This carbamic acid then decarboxylates to form a primary amine, which rapidly reacts with another molecule of the isocyanate intermediate. Control is achieved by rigorously excluding water from the reaction mixture through the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). ucd.ie

Over-oxidation: In the traditional Hofmann rearrangement, using excess bromine and strong base can sometimes lead to over-oxidation of the aromatic indole ring, resulting in lower yields. researchgate.net Using alternative, milder oxidizing agents such as N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene can mitigate this issue. wikipedia.org

Hydroxamic Acid Formation: While the formation of a nitrene intermediate is generally not favored in the Hofmann rearrangement, side reactions leading to byproducts like hydroxamic acids are theoretically possible, though rarely observed. wikipedia.org The concerted nature of the rearrangement in most cases prevents the formation of free nitrene and its associated byproducts. wikipedia.org

Careful control of reagent stoichiometry is essential. For instance, in the Hofmann rearrangement, using a precise 1:1 molar ratio of the amide to the brominating agent is crucial to prevent side reactions.

Alternative Isocyanate Formation Reactions

The Curtius and Hofmann rearrangements are the most prominent methods for converting carboxylic acid derivatives into isocyanates, each with distinct advantages and mechanistic pathways. masterorganicchemistry.com

The Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate and nitrogen gas. wikipedia.org The reaction is highly versatile and is known for its clean conversion and the stability of the acyl azide intermediate, which can often be isolated. The key step is a concerted migration of the R-group from the carbonyl carbon to the adjacent nitrogen atom with the simultaneous loss of nitrogen gas. This process retains the stereochemistry of the migrating group. nih.gov

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org The reaction is initiated by treating the amide with a halogen (typically bromine) and a strong base. masterorganicchemistry.com This forms an N-haloamide, which is then deprotonated to an anion. The subsequent rearrangement involves the migration of the R-group from the carbonyl carbon to the nitrogen, displacing the halide ion to form the isocyanate. wikipedia.org

Adaptations for Indole Systems

When applying these rearrangements to indole systems, particularly for the synthesis of 2-isocyanato derivatives, the starting material would be either 1,5-dimethyl-1H-indole-2-carboxylic acid (for the Curtius rearrangement) or 1,5-dimethyl-1H-indole-2-carboxamide (for the Hofmann rearrangement).

The application of the Curtius rearrangement to indole-2-carboxazides has been documented as a viable method for producing the corresponding N-(indol-2-yl)amides when the isocyanate is trapped with a carboxylic acid. nih.gov For the synthesis of 2-isocyanato-1,5-dimethyl-1H-indole, the isocyanate intermediate would be generated from the corresponding acyl azide and could either be isolated or used in situ. The use of Lewis acid catalysis, such as with boron trifluoride, has been shown to be effective in syntheses involving indoles, promoting the reaction under milder conditions. In one total synthesis, a Curtius rearrangement catalyzed by BF₃ was used in the first step, where the resulting isocyanate reacted with the indole ring in an electrophilic aromatic substitution. wikipedia.org

The Hofmann rearrangement is also applicable, though the reaction conditions (strong base) may require careful consideration to avoid side reactions on the electron-rich indole ring. However, the inherent stability of the indole nucleus generally allows for the successful application of this rearrangement.

Protecting Group Strategies in Synthesis

The synthesis of a specifically substituted indole like this compound often requires multi-step sequences where protecting groups are essential for achieving the desired regioselectivity and preventing unwanted side reactions.

Protection and Deprotection of the Indole Nitrogen (N1)

While the target molecule is methylated at the N1 position, related syntheses may start from an NH-indole. The indole N-H proton is acidic and can interfere with many reactions, such as lithiation or Grignard reactions. Therefore, protection of this position is a common strategy. A variety of protecting groups can be employed, chosen based on their stability to the reaction conditions used in subsequent steps and the ease of their removal.

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP, THF | Strong acid (TFA, HCl) or heat. wikipedia.org |

| Benzenesulfonyl | Bs | PhSO₂Cl, NaH, THF | Base-mediated (e.g., NaOH, Mg/MeOH). |

| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, NaH, DMF | Fluoride source (TBAF) or acid (HCl). |

| Mesitylenesulfonyl | Mts | Mts-Cl, Base | Strong acid (HF). umn.edu |

For the synthesis of the target compound, the N1-methyl group is already in place, effectively acting as a permanent protecting group that directs reactivity and prevents N-H interference.

Regioselective Functionalization Strategies

Achieving the desired substitution pattern on the indole ring is a central challenge in indole chemistry. The indole nucleus has distinct regions of reactivity. The C3 position is the most nucleophilic and prone to electrophilic substitution. The C2 position can be functionalized through methods like directed lithiation, often requiring an N-protecting group. acs.org

Functionalization of the benzene (B151609) ring portion (positions C4, C5, C6, and C7) is more challenging due to the lower reactivity compared to the pyrrole (B145914) ring. nih.gov To synthesize the 1,5-dimethyl-1H-indole-2-carboxylic acid precursor, two main strategies can be considered:

Starting with a pre-functionalized precursor: A common approach is to use a substituted phenylhydrazine and a suitable ketone or aldehyde in a Fischer indole synthesis. For the target molecule, one could start with 4-methylphenylhydrazine and pyruvic acid or a derivative to construct the 5-methyl-1H-indole-2-carboxylic acid core. The N1-methylation and subsequent conversion to the isocyanate would follow.

Sequential functionalization of the indole ring: This strategy involves selectively introducing the required functional groups onto a simpler indole. Starting with 4-methyl-1H-indole, one could first protect the nitrogen, then introduce the carboxylic acid group at the C2 position via directed ortho-metalation, followed by methylation of the nitrogen. acs.org Directing groups on the nitrogen are often crucial for achieving C2-lithiation and subsequent carboxylation.

The presence of the methyl group at C5 influences the electronic properties of the ring, but the general principles of regioselectivity still apply, making a carefully planned synthetic route essential for successfully preparing this compound.

Reactivity and Mechanistic Studies of 2 Isocyanato 1,5 Dimethyl 1h Indole

Reactions Involving the Isocyanate Group

The reactivity of the isocyanate group in 2-isocyanato-1,5-dimethyl-1H-indole is dominated by the electrophilic character of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. This reactivity profile allows for the facile synthesis of various functional groups, including ureas, thioureas, amides, and carbamates.

Nucleophilic Additions to the Carbonyl Carbon

Nucleophilic addition reactions are the most common transformations of isocyanates. The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the isocyanate group, leading to the formation of a tetrahedral intermediate that subsequently rearranges to the final product.

The reaction of this compound with primary or secondary amines provides a direct route to the corresponding N,N'-disubstituted or N,N',N'-trisubstituted ureas. wikipedia.orgnih.gov This reaction is typically rapid and proceeds under mild conditions, often at room temperature in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), without the need for a catalyst. organic-chemistry.org The driving force for this reaction is the high electrophilicity of the isocyanate carbon and the nucleophilicity of the amine.

Similarly, the reaction with thiols or other sulfur nucleophiles leads to the formation of thioureas. These reactions are analogous to urea (B33335) formation and are valuable for synthesizing sulfur-containing analogs of biologically active compounds.

Table 1: Synthesis of Urea Derivatives from this compound

| Amine Nucleophile | Product | Reaction Conditions | Yield (%) |

| Aniline | 1-(1,5-dimethyl-1H-indol-2-yl)-3-phenylurea | THF, rt, 2h | >95 |

| 4-Methoxyaniline | 1-(1,5-dimethyl-1H-indol-2-yl)-3-(4-methoxyphenyl)urea | DCM, rt, 3h | >95 |

| Piperidine | 1-(1,5-dimethyl-1H-indol-2-yl)-3-piperidin-1-ylurea | THF, rt, 1h | >98 |

Note: The data in this table is representative of typical isocyanate-amine reactions and is extrapolated for this compound based on general reactivity patterns. Specific experimental data for this compound was not available in the searched literature.

The synthesis of amides from isocyanates can be achieved through their reaction with carboxylic acids. This transformation proceeds via a decarboxylative condensation mechanism. nih.gov The initial nucleophilic attack of the carboxylate on the isocyanate forms an unstable mixed carbamic-carboxylic anhydride, which then undergoes decarboxylation to yield the amide. researchgate.net This reaction can be facilitated by the use of a base to generate the carboxylate anion. researchgate.net

The reaction of this compound with alcohols or phenols leads to the formation of carbamates, also known as urethanes. nih.govacs.org This reaction is of significant industrial importance in the production of polyurethanes. The reaction can be catalyzed by both acids and bases, although base catalysis is more common. The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate, yielding the carbamate (B1207046) product.

Table 2: Synthesis of Carbamate Derivatives from this compound

| Alcohol Nucleophile | Product | Reaction Conditions | Yield (%) |

| Methanol | Methyl (1,5-dimethyl-1H-indol-2-yl)carbamate | Toluene, 80°C, 4h | High |

| Phenol | Phenyl (1,5-dimethyl-1H-indol-2-yl)carbamate | Pyridine, 60°C, 6h | Good |

| Benzyl alcohol | Benzyl (1,5-dimethyl-1H-indol-2-yl)carbamate | Dioxane, rt, 12h | High |

Note: The data in this table is representative of typical isocyanate-alcohol reactions and is extrapolated for this compound based on general reactivity patterns. Specific experimental data for this compound was not available in the searched literature.

Cycloaddition Reactions (e.g., [2+2] and [3+2] Cycloadditions)

Beyond simple nucleophilic additions, the isocyanate group of this compound can participate in cycloaddition reactions, providing access to a variety of heterocyclic structures.

The [2+2] cycloaddition of isocyanates with imines, known as the Staudinger β-lactam synthesis, is a powerful method for the construction of azetidin-2-ones (β-lactams). researchgate.net While this reaction is well-established for many isocyanates, specific studies on this compound are limited. The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate.

Isocyanates can also undergo [3+2] cycloaddition reactions with various 1,3-dipoles or their equivalents. For instance, reactions with azides can lead to the formation of triazolones, and reactions with nitrones can yield oxadiazolidinones. wikipedia.orgresearchgate.net Furthermore, the indole (B1671886) nucleus itself can participate in cycloaddition reactions. Dearomative [3+2] cycloadditions of indoles with various partners have been developed to access fused indoline (B122111) structures. While not directly involving the isocyanate group as a dienophile or dipolarophile, the electronic nature of the 2-isocyanato substituent would undoubtedly influence the reactivity of the indole ring in such transformations.

Exploration of Pericyclic Pathways

The isocyanate functionality within this compound is a candidate for participation in pericyclic reactions, particularly cycloadditions. Isocyanates are known to react with a variety of 1,3-dipoles. For instance, they can undergo 1,3-dipolar cycloadditions with azides to form tetrazolinones or with nitrones to yield 1,2,4-oxadiazolidin-5-ones. researchgate.net The mechanism of these reactions can be either concerted or stepwise, often influenced by the polarity of the solvent. researchgate.net

In the context of this compound, the isocyanate group could theoretically react with 1,3-dipoles. However, the steric hindrance imposed by the adjacent N1-methyl group and the indole ring itself might influence the feasibility and rate of such reactions. The electronic nature of the indole ring, as modified by its substituents, would also play a role in modulating the electrophilicity of the isocyanate's central carbon atom.

Reactivity of the Indole Nucleus

The reactivity of the indole core in this compound is significantly altered from that of a simple indole. The substituents at the C2, N1, and C5 positions each exert electronic and steric effects that dictate the outcome of further chemical transformations.

Electrophilic Aromatic Substitution on the Indole Ring (excluding C2)

Electrophilic aromatic substitution is a hallmark reaction of indoles, with the C3 position being the most nucleophilic and reactive site, approximately 10¹³ times more so than benzene (B151609). However, the presence of a strongly electron-withdrawing and deactivating isocyanate group at the C2 position drastically changes this reactivity profile. This group will significantly reduce the electron density of the pyrrole (B145914) ring, thereby deactivating the C3 position towards electrophilic attack.

The N1-methyl and C5-methyl groups, being electron-donating, work in opposition to the C2-isocyanate. They increase the electron density of the indole ring system through inductive and hyperconjugation effects. ias.ac.in The net effect on the regioselectivity of electrophilic substitution will be a balance of these opposing influences. While the C3 position is deactivated, it may still be the most likely site for substitution due to the inherent reactivity of the indole nucleus and the directing influence of the N1-methyl group. Alternatively, substitution could be directed to the C4, C6, or C7 positions of the benzene ring portion, influenced by the C5-methyl group.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| 2-Isocyanato | C2 | -I, -M (Electron-withdrawing) | Strong deactivation, especially at C3 |

| 1-Methyl | N1 | +I (Electron-donating) | Activation of the pyrrole ring |

Functionalization at the N1 Position

The nitrogen at the N1 position in the subject molecule is already functionalized with a methyl group. This N-substitution is significant as it prevents reactions that would typically occur at the N-H bond of an unsubstituted indole, such as deprotonation or certain types of electrophilic attack. The N1-methyl group also sterically shields the C2 and C7 positions to some extent. Furthermore, N-substituted indoles have been shown to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. nih.gov

Influence of Substituents (Methyl Groups) on Reactivity

N1-Methyl Group: This group is electron-donating through an inductive effect (+I), which increases the electron density of the indole nucleus, particularly the pyrrole portion. This enhanced nucleophilicity can partially counteract the deactivating effect of the C2-isocyanate group. Kinetically, N-methylation can also increase the rate of electrophilic substitution at C3 compared to the N-H counterpart in some cases.

C5-Methyl Group: Located on the benzene ring, the C5-methyl group is also electron-donating via induction and hyperconjugation. This activates the benzene portion of the indole towards electrophilic attack and will direct incoming electrophiles to the C4 and C6 positions. Studies have shown that electron-donating groups at the 5-position of the indole ring result in high yields in certain reactions. acs.org

Interplay Between Isocyanate and Indole Moieties

The chemical behavior of this compound is dominated by the electronic and steric interplay between the isocyanate group and the substituted indole nucleus.

Electronic Influence: There is a push-pull electronic effect within the molecule. The electron-donating methyl groups and the π-rich indole system "push" electron density into the ring, while the C2-isocyanate group strongly "pulls" electron density out of it. This dynamic will finely tune the nucleophilicity of the remaining positions on the indole ring (C3, C4, C6, C7) and the electrophilicity of the isocyanate carbon.

Reactivity Crosstalk: The electron-withdrawing nature of the isocyanate at C2 will make the indole ring less susceptible to oxidation compared to other alkylated indoles. Conversely, the indole moiety, despite being deactivated, acts as a large, sterically demanding substituent on the isocyanate, potentially hindering its polymerization and modifying its reactivity in cycloaddition reactions. Reactions targeting the indole nucleus, such as electrophilic substitution, will have to overcome the deactivating effect of the isocyanate. Conversely, reactions at the isocyanate group will be influenced by the electronic properties of the indole as a substituent. For instance, the nucleophilic attack on the isocyanate could be slightly disfavored due to the electron-withdrawing nature of the group itself, which reduces the ability of the indole system to stabilize any developing positive charge in a transition state.

Intramolecular Cyclization Reactions

The isocyanate group is a highly reactive electrophile, and the indole nucleus possesses nucleophilic sites, creating the potential for intramolecular cyclization reactions. For this compound, the most plausible intramolecular reaction would involve the nucleophilic attack from the C7 position of the indole ring onto the electrophilic carbon of the isocyanate group.

This type of reaction, often promoted by heat or catalysis, would be expected to yield a tricyclic fused-ring system. The Friedel-Crafts-type cyclization is a known pathway for related isocyanate-bearing aromatic systems. For instance, 4-isocyanato-3-(2-naphthyl)-1-phenylpyrazole undergoes cyclization under the influence of AlCl₃ to form a new fused ring. researchgate.net A similar transformation for this compound would lead to the formation of a novel pyrrolo[2,1-b]quinazolinone derivative. The reaction would likely proceed through a charged intermediate, stabilized by the aromatic system, before proton loss and rearomatization.

Catalytic Modulations of Reactivity

Lewis Acid Catalysis in Functionalization

Lewis acids are known to activate isocyanates by coordinating to the oxygen or nitrogen atom, thereby increasing the electrophilicity of the carbonyl carbon. wikipedia.orgcardiff.ac.uk This activation facilitates reactions with weak nucleophiles. In the context of this compound, a Lewis acid catalyst (e.g., BF₃·Et₂O, AlCl₃, SnCl₄) would be expected to significantly enhance its reactivity toward external nucleophiles. organic-chemistry.org

Furthermore, Lewis acids can catalyze the functionalization of the indole ring itself. Studies on other indole systems have shown that Lewis acids like B(C₆F₅)₃ can mediate the amidation of N-methyl indoles at the C3 position when reacted with external isocyanates. cardiff.ac.uk While the isocyanate group is already present in the target molecule, a Lewis acid could potentially promote dimerization or oligomerization, or facilitate cycloaddition reactions with other unsaturated species. nih.gov For instance, a Lewis acid could promote a [3+2] cycloaddition with a suitable dipolarophile.

Hypothetical Reaction Data under Lewis Acid Catalysis

| Lewis Acid Catalyst | Potential Reaction Type | Expected Outcome |

| BF₃·Et₂O | Intermolecular [3+2] Cycloaddition | Formation of five-membered heterocyclic adducts |

| AlCl₃ | Intramolecular Cyclization | Enhanced rate of pyrrolo[2,1-b]quinazolinone formation |

| SnCl₄ | Nucleophilic Addition (with ROH) | Catalyzed formation of urethane (B1682113) derivatives |

Transition Metal Catalysis for Selective Transformations

Transition metal catalysis offers a wide array of possibilities for the selective transformation of molecules containing isocyanate and indole moieties. youtube.com Palladium catalysts, for example, are widely used for cross-coupling reactions and have been employed in imidoylative couplings involving isocyanides, which are electronically related to isocyanates. vu.nlthieme-connect.de

For this compound, a transition metal catalyst could be used to direct reactions at specific positions. For example, a palladium-catalyzed process could potentially enable a cross-coupling reaction at one of the C-H bonds of the indole ring, although the inherent reactivity of the isocyanate group would present a significant challenge for selectivity. Alternatively, transition metals are known to catalyze the insertion of isocyanates into various bonds. A plausible transformation could involve the catalytic insertion of the isocyanate into a C-H bond of another molecule or even an intramolecular C-H insertion if sterically feasible, leading to complex heterocyclic scaffolds. Copper and rhodium complexes have also been shown to catalyze C-H bond additions to isocyanates.

Potential Transition Metal-Catalyzed Reactions

| Metal Catalyst | Reaction Class | Plausible Product Type |

| Palladium(0) | Cross-Coupling / Insertion | Biaryl or heterocyclic-fused systems |

| Rhodium(III) | Directed C-H Amidation | Complex amides via intermolecular reaction |

| Copper(I) | Cycloaddition / Insertion | Fused heterocyclic structures |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-isocyanato-1,5-dimethyl-1H-indole is predicted to display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups like the isocyanate and the aromatic indole (B1671886) ring causing shifts to higher ppm values (downfield).

The expected signals are:

Aromatic Protons: Three protons on the benzene (B151609) ring portion of the indole nucleus would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The proton at position 4 (H-4) would likely be a singlet or a narrow doublet. The proton at position 6 (H-6) would appear as a doublet of doublets due to coupling with H-7. The proton at position 7 (H-7) is expected to be a doublet.

Indole C3-H: A singlet corresponding to the proton at the C3 position is anticipated.

N-CH₃ Protons: The three protons of the N-methyl group are expected to produce a sharp singlet, likely in the range of δ 3.7–3.9 ppm.

C5-CH₃ Protons: The protons of the methyl group at the C5 position would also appear as a singlet, typically around δ 2.4–2.5 ppm. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-7 | ~7.3 | d (doublet) | 1H |

| H-4 | ~7.2 | s (singlet) | 1H |

| H-6 | ~7.0 | d (doublet) | 1H |

| H-3 | ~6.5 | s (singlet) | 1H |

| N-CH₃ | ~3.8 | s (singlet) | 3H |

| C5-CH₃ | ~2.4 | s (singlet) | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the presence of 11 carbon atoms in unique electronic environments, 11 distinct signals are expected. The isocyanate carbon is characteristically deshielded and appears significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-NCO) | ~140 |

| C7a | ~136 |

| C3a | ~130 |

| C5 | ~132 |

| NCO | ~128 |

| C6 | ~123 |

| C4 | ~120 |

| C7 | ~110 |

| C3 | ~100 |

| N-CH₃ | ~31 |

| C5-CH₃ | ~21 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the coupled aromatic protons (H-6 and H-7), confirming their adjacent positions on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for example, confirming the assignments of the methyl protons to the methyl carbons and the aromatic protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is a powerful tool for piecing together the molecular skeleton. Key expected correlations include:

The N-CH₃ protons showing correlations to the C2 and C7a carbons.

The C5-CH₃ protons showing correlations to C4, C5, and C6.

The H-3 proton showing correlations to C2, C3a, and C7a.

The H-4 proton showing correlations to C3a, C5, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY would provide crucial information about the spatial arrangement of the substituents. Expected correlations would be observed between the N-CH₃ protons and the H-7 proton, and between the C5-CH₃ protons and the H-4 and H-6 protons, confirming their proximity on the indole ring.

While solution-state NMR provides data on molecules in a dissolved, mobile state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. emory.edu Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can be used to:

Confirm the structure of a solid sample, which is particularly useful for materials with low solubility.

Study polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

Investigate molecular dynamics in the solid state, such as the rotation of the methyl groups. emory.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by several key vibrational modes.

Isocyanate Group (-N=C=O): This group has a highly characteristic and intense absorption in the IR spectrum due to its asymmetric stretching vibration (νas(NCO)). This peak is expected to appear in the range of 2250–2280 cm⁻¹. cdnsciencepub.com In the Raman spectrum, this mode is typically weak. Conversely, the symmetric stretch (νs(NCO)) is strong in the Raman spectrum but weak in the IR. cdnsciencepub.com

Indole Ring: The indole nucleus gives rise to several characteristic bands:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic and pyrrole (B145914) rings, appearing in the 1450–1620 cm⁻¹ region.

C-N stretching vibrations.

Methyl Groups (-CH₃): The N-methyl and C5-methyl groups would produce:

Symmetric and asymmetric C-H stretching vibrations in the 2850–3000 cm⁻¹ region.

C-H bending (scissoring and rocking) vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Aromatic C-H Stretch | Indole | 3000–3100 | Medium | Medium |

| Aliphatic C-H Stretch | -CH₃ | 2850–3000 | Medium | Medium |

| Asymmetric N=C=O Stretch | Isocyanate | 2250–2280 | Very Strong | Weak |

| Aromatic C=C Stretch | Indole | 1450–1620 | Medium-Strong | Medium-Strong |

| Symmetric N=C=O Stretch | Isocyanate | ~1400-1450 | Weak | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The predicted monoisotopic mass of this compound (C₁₁H₁₀N₂O) is 186.0793 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 186. The fragmentation of this molecular ion is expected to follow pathways characteristic of indole derivatives and isocyanates. scirp.org Plausible fragmentation pathways include:

Loss of the isocyanate group: Cleavage of the C2-NCO bond would result in the loss of a neutral NCO radical (42 Da), leading to a significant fragment ion at m/z 144.

Loss of a methyl radical: Ejection of a methyl radical (CH₃˙, 15 Da) from either the N1 or C5 position would produce a fragment ion at m/z 171.

Ring Fragmentation: Indole rings can undergo complex rearrangements and fragmentation, often involving the loss of HCN (27 Da), which could lead to further daughter ions. scirp.org

| m/z | Ion Assignment | Notes |

|---|---|---|

| 186 | [M]⁺˙ | Molecular Ion |

| 171 | [M - CH₃]⁺ | Loss of a methyl radical |

| 144 | [M - NCO]⁺ | Loss of the isocyanate group |

| 116 | [M - NCO - HCN]⁺ | Subsequent loss of HCN from the m/z 144 fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering the determination of the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula.

For a target molecule like this compound, HRMS would be employed to confirm its elemental composition, C₁₁H₁₀N₂O. The technique can distinguish between molecules with the same nominal mass but different elemental formulas, providing a high level of confidence in the compound's identity. In a typical analysis, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate the protonated molecule [M+H]⁺. The high-resolution mass analyzer, for instance, a time-of-flight (TOF) or Orbitrap analyzer, then measures the m/z of this ion.

The expected HRMS data for the protonated molecule of this compound is presented in the table below. The difference between the calculated and measured mass would ideally be less than 5 ppm, confirming the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀N₂O |

| Ion | [M+H]⁺ |

| Calculated m/z | 187.0866 |

| Measured m/z | 187.0862 |

| Mass Difference (ppm) | -2.14 |

| Ionization Mode | ESI+ |

This data is representative and illustrates the expected outcome of an HRMS analysis.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented to produce a characteristic fragmentation pattern that can help to elucidate the compound's structure.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is the gold standard for determining the absolute stereochemistry and crystal structure of a molecule, offering unambiguous proof of its connectivity and spatial orientation.

For this compound, a successful X-ray crystallographic analysis would yield a detailed model of the molecule's structure in the solid state. This would confirm the planarity of the indole ring, the geometry of the isocyanate group, and the positions of the methyl substituents. While a crystal structure for the target molecule is not available, data from related indole derivatives provide insight into the expected structural parameters. For instance, studies on other indole derivatives have revealed their crystallization in various space groups, such as triclinic (P-1) and monoclinic (P2/c). acs.orgresearchgate.netmdpi.com

Table 2: Representative Crystallographic Data for an Indole Derivative

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1986 |

| b (Å) | 9.6381 |

| c (Å) | 9.8113 |

| α (°) | 95.053 |

| β (°) | 101.441 |

| γ (°) | 108.071 |

| Volume (ų) | 713.02 |

| Z | 2 |

Data is based on a representative substituted indole derivative and serves as an illustrative example. mdpi.com

Single Crystal Growth Techniques

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. Several techniques are commonly employed for the crystallization of organic compounds. The choice of method depends on the compound's solubility, stability, and physical properties.

Common techniques for growing single crystals of organic molecules like this compound include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over several days or weeks. The gradual increase in concentration promotes the formation of well-ordered crystals. The choice of solvent is crucial and often determined through trial and error with a range of solvents of varying polarities. youtube.com

Solvent Diffusion (Layering): This technique involves layering a solution of the compound with a "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the solution of the compound gradually reduces its solubility, leading to crystallization at the interface. youtube.com

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. youtube.com

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A detailed analysis of the geometric parameters obtained from X-ray crystallography provides valuable insights into the electronic and steric properties of the molecule. Bond lengths, bond angles, and torsional angles can be compared to standard values to identify any unusual structural features.

For this compound, the analysis would focus on the planarity of the indole ring system, the geometry of the isocyanate group, and the orientation of the methyl groups. The bond lengths within the indole core are expected to be intermediate between single and double bonds due to aromaticity. The C-N=C=O linkage of the isocyanate group is expected to be nearly linear.

Table 3: Typical Bond Lengths and Angles for Indole and Isocyanate Moieties

| Bond/Angle | Typical Value |

| C=C (indole) | 1.36 - 1.45 Å |

| C-N (indole) | 1.37 - 1.39 Å |

| N=C (isocyanate) | ~1.20 Å |

| C=O (isocyanate) | ~1.17 Å |

| C-N-C (indole) | 107 - 110° |

| N-C-C (indole) | 106 - 110° |

| N=C=O (angle) | ~170 - 180° |

These values are based on data from structurally related compounds and theoretical calculations. mdpi.comresearchgate.netresearchgate.netnist.gov

Supramolecular Interactions in the Solid State

The packing of molecules in a crystal is governed by a network of intermolecular interactions. Understanding these supramolecular interactions is crucial for crystal engineering and for explaining the physical properties of the solid. ias.ac.inias.ac.in In the case of this compound, several types of non-covalent interactions could be anticipated to direct the crystal packing.

π-π Stacking: The aromatic indole rings can stack on top of each other, an interaction driven by the overlap of their π-orbitals. acs.org

C-H···π Interactions: The hydrogen atoms of the methyl groups or the indole ring can interact with the π-electron cloud of an adjacent indole ring.

Dipole-Dipole Interactions: The polar isocyanate group will introduce significant dipole moments, leading to dipole-dipole interactions that influence the molecular arrangement. acs.org

van der Waals Forces: These non-specific attractive forces will be present throughout the crystal lattice. iosrjournals.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for these purposes. nih.govepa.govepa.govacs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak at a specific retention time is indicative of a high-purity sample. The retention time itself is a characteristic property of the compound under a given set of conditions.

Table 4: Representative HPLC Parameters for the Analysis of an Indole Derivative

| Parameter | Example Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

These parameters are illustrative and would require optimization for the specific analysis of this compound. mdpi.comacademicjournals.orgmdpi.comnih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. Its application to the structural elucidation of "this compound" is predicated on the compound's thermal stability and volatility. In practice, the high reactivity of the isocyanate functional group presents significant challenges for direct GC analysis, often necessitating derivatization to yield a more stable analyte suitable for chromatographic separation.

The direct analysis of isocyanates by GC can be problematic due to their propensity to react with active sites in the injector port or on the column, leading to poor peak shape, sample loss, and inaccurate quantification. A common and effective strategy to circumvent these issues is pre-column derivatization. This involves reacting the isocyanate with a suitable agent to form a stable, less reactive derivative. A widely employed method involves the reaction with an amine, such as di-n-butylamine, to form a thermally stable urea (B33335) derivative. This approach not only enhances the stability of the analyte but also improves its chromatographic properties.

For the analysis of indole derivatives, GC coupled with mass spectrometry (GC-MS) is a particularly powerful tool. The chromatographic separation provides information on the purity of the sample and the retention time of the compound, while the mass spectrometer offers detailed structural information based on the fragmentation pattern of the molecule.

While specific experimental data for the GC analysis of "this compound" is not extensively documented in publicly available research, a prospective analytical approach can be inferred from established methods for similar isocyanate and indole compounds. A typical GC-MS analysis would involve the following considerations:

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally suitable for the separation of indole derivatives and their derivatized counterparts. The choice of column dimensions (length, internal diameter, and film thickness) will influence the resolution and analysis time.

Injector and Detector Conditions: The injector temperature should be optimized to ensure complete volatilization of the analyte without causing thermal degradation. A split/splitless injector is commonly used. For detection, a flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) is invaluable for structural confirmation.

Temperature Programming: A temperature-programmed oven is essential to achieve good separation of compounds with a range of boiling points. The program typically starts at a lower temperature, which is then ramped up to a final temperature to elute all components from the column.

The retention time of the analyte is a key parameter for its identification. It is the time taken for the compound to travel from the injector to the detector. Under a specific set of chromatographic conditions, the retention time is a characteristic property of a compound.

The following interactive data table outlines hypothetical GC-MS parameters that could serve as a starting point for the analysis of the di-n-butylamine derivative of "this compound". It is important to note that these are representative conditions and would require optimization for this specific analyte.

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 100 °C (hold 2 min) |

| Ramp: 15 °C/min to 280 °C (hold 10 min) | |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-550 amu |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

Detailed Research Findings

Research on the GC analysis of isocyanates frequently highlights the necessity of derivatization for reliable and reproducible results. Studies have shown that the choice of derivatizing agent can influence the sensitivity and selectivity of the analysis. For indole alkaloids and related structures, GC-MS analysis has been successfully used to identify and quantify these compounds in various matrices. The fragmentation patterns observed in the mass spectra of indole derivatives are often characterized by a stable molecular ion and specific fragment ions resulting from the cleavage of substituents on the indole ring. For "this compound," the mass spectrum of its derivative would be expected to show characteristic fragments corresponding to the indole core and the derivatizing group. The interpretation of these fragmentation patterns is a critical step in the structural elucidation process.

Theoretical and Computational Investigations of 2 Isocyanato 1,5 Dimethyl 1h Indole

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. nih.govaps.org These methods allow for the determination of a molecule's optimized geometry, electronic characteristics, and vibrational frequencies from first principles, without the need for empirical parameters.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. nih.govufba.br For 2-isocyanato-1,5-dimethyl-1H-indole, this involves determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. This is particularly relevant for understanding the flexibility of the isocyanate group relative to the indole (B1671886) ring.

Table 1: Theoretically Calculated Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | Data not available | C2-N1-C9a | Data not available |

| C2-N=C=O | Data not available | N1-C2-N(isocyanate) | Data not available |

| C5-CH3 | Data not available | C4-C5-C(methyl) | Data not available |

| N1-CH3 | Data not available | C9a-N1-C(methyl) | Data not available |

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Electrostatic Potential Mapping)

The electronic structure of a molecule dictates its reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP).

The HOMO represents the outermost electron-containing orbital and is associated with the ability to donate electrons, indicating sites for electrophilic attack. The LUMO is the lowest energy orbital without electrons and signifies the ability to accept electrons, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. ijrar.org

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps in identifying the electrophilic and nucleophilic sites. researchgate.netresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the isocyanate group, making them potential sites for electrophilic interaction. researchgate.net

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

| Dipole Moment | Data not available |

Vibrational Frequency Calculations and Spectroscopic Simulations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are performed on the optimized geometry and can aid in the interpretation of experimental spectroscopic data. By comparing the calculated vibrational modes with experimental spectra, one can confirm the structure of the synthesized compound. ijrar.org The calculations can also help in assigning specific vibrational modes to particular functional groups within the molecule.

Reactivity Predictions and Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. chemrxiv.org This involves studying the potential energy surface of a reaction to identify transition states and determine the most likely reaction pathways.

Transition State Characterization

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. chemrxiv.org Characterizing the geometry and energy of a transition state is crucial for understanding the kinetics of a reaction. Computational methods can locate these transition states on the potential energy surface. For reactions involving this compound, such as its reaction with a nucleophile, computational modeling could identify the structure of the intermediate formed during the addition to the isocyanate group. chemrxiv.org

Reaction Pathway Determination

By mapping the potential energy surface, computational chemistry can determine the most energetically favorable pathway for a reaction to proceed. chemrxiv.orgnih.gov This involves calculating the energies of reactants, intermediates, transition states, and products. For this compound, this could involve modeling its participation in various reactions, such as cycloadditions or nucleophilic additions, to predict the likely products and understand the underlying mechanism. chemrxiv.orgacs.org For instance, the reaction pathway for the amidation of indoles with isocyanates has been studied using computational methods to understand the role of catalysts. researchgate.net

Solvent Effects in Theoretical Studies

No specific data or research findings on the solvent effects in theoretical studies of this compound are present in the reviewed scientific literature. Such studies would typically involve quantum chemical calculations, like Density Functional Theory (DFT), to model the compound in various solvent environments. These investigations would aim to elucidate how the polarity and other properties of a solvent influence the electronic structure, geometry, and reactivity of the molecule. Key parameters often analyzed include changes in dipole moment, stabilization energies, and the energies of frontier molecular orbitals (HOMO and LUMO). Without dedicated research, any discussion on how solvents would specifically interact with this compound would be purely speculative.

Molecular Dynamics Simulations

There are no records of molecular dynamics (MD) simulations being performed for systems involving this compound. MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide insights into its conformational flexibility, interactions with other molecules (such as polymers or biological macromolecules), and its behavior in condensed phases. The development of a specific and accurate force field for this molecule would be a prerequisite for any meaningful MD simulation, and this foundational work does not appear to have been undertaken.

Applications of 2 Isocyanato 1,5 Dimethyl 1h Indole As a Chemical Building Block

Synthesis of Complex Heterocyclic Systems Incorporating Indole (B1671886) and Isocyanate-Derived Moieties

The structure of 2-isocyanato-1,5-dimethyl-1H-indole is primed for the construction of complex heterocyclic systems. The isocyanate group can act as an anchor for introducing new functionalities, which can then react with the indole ring to form fused systems.

The synthesis of indole-fused heterocycles is a significant area of research due to their prevalence in biologically active compounds and functional materials. nih.govrsc.org Methodologies often involve the cyclization of precursors attached to the indole core. For instance, rhodium-catalyzed C-H amination has been used to create indole-fused heteroacenes from azido-substituted precursors. rsc.org Similarly, rhodium catalysis can facilitate the synthesis of indole-fused six-, seven-, or eight-membered N,O-heterocycles. nih.gov

In the context of this compound, the isocyanate group could be transformed into a variety of functional groups that could subsequently participate in intramolecular cyclization reactions. For example, reaction with a suitable bifunctional molecule could introduce a chain that cyclizes onto the C3 position of the indole ring, a common site for electrophilic substitution and cyclization.

The synthesis of chiral indole derivatives is of high importance in medicinal chemistry. While no specific examples exist for this compound, general strategies often involve the use of chiral catalysts or auxiliaries. Given that the isocyanate can react with chiral alcohols or amines, it would be possible to introduce a chiral center into a molecule derived from this compound. Subsequent stereoselective reactions, guided by this new chiral center, could lead to the formation of complex chiral indole-containing structures.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.gov Isocyanides and isocyanates are powerful reagents in MCRs. nih.govacs.org The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that generate peptide-like structures. acs.orgbeilstein-journals.org

Isocyanates can also participate in MCRs. For example, the Bucherer–Bergs reaction for the synthesis of hydantoins proceeds through an isocyanate intermediate. nih.govnih.gov It is plausible that this compound could be employed in novel MCRs. It could react with an imine and a nucleophile in an Ugi-type reaction, where the isocyanate serves as the acidic component, to generate complex indole-containing amides. Such reactions offer a rapid route to libraries of diverse molecules for drug discovery. nih.gov

Precursor in the Synthesis of Functional Organic Materials (excluding specific material properties)

Indole-containing polymers and materials have attracted interest for their potential electronic and photophysical properties. The synthesis of heteroacenes, which are larger fused aromatic systems, is a key area in materials science. rsc.org The bifunctional nature of this compound makes it a candidate for polymerization. The isocyanate group can react with diols or diamines to form polyurethanes or polyureas, respectively. The resulting polymers would have indole moieties regularly spaced along the polymer backbone, which could impart specific properties to the material.

Development of New Synthetic Methodologies and Reagents

The unique combination of functional groups in this compound makes it a valuable tool for developing new synthetic methods. The reactivity of the isocyanate group is well-established for forming ureas and carbamates. organic-chemistry.orgnih.gov For instance, the reaction of an isocyanate with an amine is a fundamental method for constructing the urea (B33335) linkage, a common motif in pharmaceuticals. researchgate.net

Furthermore, the indole nucleus itself can be the target of new reaction development. Research has shown that N-substituted indoles, such as 1,2-dimethylindole, can undergo C3-amidation when reacted with other isocyanates in the presence of a Lewis acid catalyst. cardiff.ac.uk This suggests that under certain conditions, this compound could potentially undergo intermolecular reactions at its C3 position while the isocyanate group reacts with another nucleophile, leading to highly functionalized products.

Future Research Directions and Unexplored Reactivity

Novel Synthetic Approaches to 2-Isocyanato-1,5-dimethyl-1H-indole and its Analogues

The development of efficient and scalable synthetic routes is the first critical step toward exploring the chemistry of this compound. While traditional isocyanate synthesis often relies on hazardous reagents like phosgene, modern methods offer safer and cleaner alternatives. rsc.orgrsc.org

A highly promising route is the Curtius rearrangement , which involves the thermal decomposition of an acyl azide (B81097). wikipedia.orgnih.gov This method is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgrsc.org The synthesis would likely begin with the corresponding carboxylic acid, 1,5-dimethyl-1H-indole-2-carboxylic acid, which itself can be synthesized through various established indole (B1671886) synthesis methodologies. ijpsjournal.com The carboxylic acid would be converted to an acyl azide, which then rearranges to the target isocyanate upon gentle heating. nih.govorganic-chemistry.org A key advantage of this approach is that the hazardous acyl azide intermediate does not need to be isolated, especially when conducted in a continuous flow system. thieme-connect.comacs.org

The synthesis of analogues could be achieved by varying the substituents on the indole ring of the starting material. For instance, employing different N-alkyl or C5-substituted indole-2-carboxylic acids would provide access to a library of related isocyanates, enabling systematic studies of their properties.

Table 1: Proposed Synthetic Precursors and Methods

| Precursor Compound | Proposed Synthetic Method | Key Advantages |

|---|---|---|

| 1,5-Dimethyl-1H-indole-2-carboxylic acid | Curtius Rearrangement (via acyl azide) wikipedia.orgnih.gov | High yield, clean reaction, avoids phosgene. thieme-connect.com |

| 1,5-Dimethyl-1H-indole-2-carboxamide | Hofmann Rearrangement | One-pot potential, but uses bromine and strong base. |

Investigation of Uncatalyzed and Organocatalytic Transformations

The isocyanate functional group is a powerful electrophile, known to react readily with a wide array of nucleophiles. wikipedia.orgnoaa.gov Future research should systematically investigate the uncatalyzed reactions of this compound with simple nucleophiles like alcohols, amines, and water to produce the corresponding carbamates, ureas, and amines (after decarboxylation of the initial carbamic acid). wikipedia.org These reactions are fundamental to understanding the compound's basic reactivity profile. The reactivity can be influenced by the electron-donating nature of the dimethyl-indole scaffold. rsc.org

Organocatalysis presents a frontier for controlling the reactivity of this molecule. capes.gov.brnih.gov Chiral organocatalysts could be employed to achieve enantioselective additions to the isocyanate, leading to the formation of chiral urea (B33335) and carbamate (B1207046) derivatives. nih.gov Furthermore, organocatalysts could activate other substrates to react with the indole isocyanate. For example, an organocatalyst could generate a nucleophilic enolate from a ketone, which could then attack the isocyanate. Given the dual reactivity of the molecule (nucleophilic indole ring and electrophilic isocyanate), domino reactions initiated by an organocatalyst could lead to the rapid construction of complex, fused heterocyclic systems. acs.org

Table 2: Potential Uncatalyzed and Organocatalytic Reactions

| Reactant | Reaction Type | Potential Product Class | Research Focus |

|---|---|---|---|

| Alcohols (R-OH) | Uncatalyzed Nucleophilic Addition | Urethanes/Carbamates | Kinetics, substituent effects. |

| Amines (R-NH2) | Uncatalyzed Nucleophilic Addition | Ureas | Library synthesis for screening. |

| Prochiral Ketones | Organocatalytic Addition | Chiral β-keto amides | Development of enantioselective methods. |

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of this compound is entirely unexplored. Photochemical activation could lead to novel rearrangements or cycloadditions. For instance, the photochemical reaction of phenyl isocyanate with diphenyldiazomethane is known to produce an indoxyl derivative, suggesting that light-induced reactions could provide pathways to unique heterocyclic structures. acs.org

Electrosynthesis offers a green and highly controllable method for chemical transformations. youtube.com Research could explore the electrochemical synthesis of the target isocyanate itself, potentially from a suitable amine precursor, thereby avoiding bulk chemical oxidants. rsc.org Conversely, the electrochemical reduction or oxidation of this compound could be investigated. Anodic oxidation might target the electron-rich indole ring, while cathodic reduction could affect the isocyanate group, potentially leading to dimerization or other coupling reactions under mild, reagent-free conditions. The in situ generation of reactive species electrochemically could open up new reaction cascades. researchgate.net

Green Chemistry Approaches to Synthesis and Reactions

Modern synthetic chemistry places a strong emphasis on sustainability. patsnap.com The development of green approaches for the synthesis and use of this compound is a crucial research avenue. rsc.orgresearchgate.net

A key green technology is flow chemistry . Performing the Curtius rearrangement in a continuous flow reactor allows for the safe, on-demand generation and immediate use of the potentially hazardous acyl azide and isocyanate intermediates, minimizing risk and waste. thieme-connect.comacs.orguniversityofcalifornia.edu This approach is highly scalable and efficient. rsc.orgrsc.org

Other green principles to investigate include:

Alternative Solvents: Replacing traditional volatile organic compounds with greener solvents like bio-derived alcohols or ionic liquids.

Catalysis: Favouring recyclable metal catalysts or metal-free organocatalysts over stoichiometric reagents. Borane-based catalysts, for instance, have shown efficacy in related amidation reactions. cardiff.ac.uk

Atom Economy: Designing reactions, such as multicomponent reactions, where most atoms from the reactants are incorporated into the final product, minimizing waste. rsc.org

Table 3: Comparison of Synthetic Approaches

| Approach | Traditional Method (Phosgenation) | Proposed Green Method (Flow Curtius) |

|---|---|---|

| Reagents | Phosgene (highly toxic gas) | Carboxylic acid, azide source (e.g., NaN3) |

| Safety | High risk, requires special handling. researchgate.net | Significantly safer, intermediates generated in situ. acs.org |

| Waste | Corrosive HCl byproduct. universityofcalifornia.edu | Inert N2 gas byproduct. wikipedia.org |

| Scalability | Established for industrial scale. | Highly scalable and amenable to automated synthesis. thieme-connect.com |

Exploration of New Application Areas as a Synthetic Synthon

A synthon is a conceptual building block used in retrosynthetic analysis to design organic syntheses. pharmaguideline.com this compound is an ideal candidate for use as a synthon to introduce the 1,5-dimethyl-indol-2-yl moiety into larger molecules.

Given that the indole scaffold is a "privileged structure" found in thousands of natural products and medicinal agents, this synthon could be a powerful tool in drug discovery. nih.govnih.govmdpi.com Its isocyanate "handle" allows for covalent linkage to a wide variety of molecular partners. For example, it could be reacted with:

The amine or alcohol groups of other pharmacophores to create novel hybrid molecules.

The surface of biomolecules like proteins to act as a labeling agent or to create bioconjugates. nih.gov

Polyols or polyamines to create novel indole-containing polymers with unique material properties.

The exploration of this compound in multicomponent reactions (MCRs) is particularly promising. rsc.org Isocyanate-based MCRs are well-established for rapidly building molecular complexity. By incorporating this compound into such reactions, vast libraries of complex, drug-like molecules containing the indole core could be generated efficiently. openmedicinalchemistryjournal.comnih.gov

Table 4: Potential Applications of this compound as a Synthon

| Reaction Type | Partner Molecule(s) | Resulting Structure | Potential Application Area |

|---|---|---|---|

| Nucleophilic Addition | Bioactive amine/alcohol | Hybrid drug molecule | Medicinal Chemistry nih.gov |

| Polymerization | Diols or Diamines | Indole-functionalized polyurethane/polyurea | Materials Science |

| Ugi or Passerini MCR | Aldehyde, Isocyanide, etc. | Complex heterocyclic library | Drug Discovery & Screening |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-isocyanato-1,5-dimethyl-1H-indole, and what critical reaction parameters must be optimized?

Answer: